The table below summarizes the core properties of 3-Octanol relevant to researchers and scientists.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Density | 0.818 g/mL | at 25 °C | [1] [2] |
| Vapor Pressure | 0.256 mm Hg | - | [2] |
| ~1 mm Hg | at 20 °C | [1] | |
| Boiling Point | 171 °C | - | [2] |
| 174-176 °C | - | [1] | |
| Melting Point | -45 °C | - | [1] [2] |
| Molecular Weight | 130.23 g/mol | - | [1] [2] |
| Refractive Index | 1.426 | at 20 °C / D line | [1] [2] |
| Flash Point | 150 °F (approx. 65.6 °C) | - | [1] [2] |
| Vapor Density | ~4.5 | (vs air) | [1] [2] |
For the vapor pressure data, one source cites a value of 0.256 mm Hg [2]. Another provides a similar but slightly different value of ~1 mm Hg at 20 °C [1]. The enthalpy of vaporization (ΔvapH°) for this compound has been measured as 49.69 kJ/mol (Joback method) and 67.9 ± 0.3 kJ/mol (based on data from 288 to 324 K) [3] [4]. These variations are typical in scientific literature, reflecting different measurement methods and conditions.
The following Graphviz diagram illustrates the logical relationship between the properties of this compound and the experimental data, creating a visual workflow for your technical documentation.
Diagram 1: Relationship map of this compound properties and data sources.
| Characteristic | Description / Value |
|---|---|
| Primary Odor Descriptors | Mushroom-like, green, earthy [1] [2]. |
| Reported Odor Threshold in Water | 70 µg/L (70 parts per billion) [2]. |
| Chemical Class | Alcohol (volatile eight-carbon compound). |
| Common Context | A key aroma compound in various edible mushrooms, contributing to their characteristic earthy scent [1] [2]. |
The identification and characterization of 3-octanol in scientific studies typically follow a rigorous workflow involving sample preparation, compound extraction, separation, and sensory evaluation. The following diagram and sections detail these standard methodologies [1] [3] [2].
Experimental workflow for odorant analysis.
Researchers typically use one of two primary methods:
The perception of a molecule's odor, such as that of this compound, is a complex biological process. The following diagram illustrates the pathway from chemical stimulus to brain perception, a framework that is relevant for drug development professionals considering nasal delivery or neurology-focused therapies [5] [6].
Biological pathway of human odor perception.
The following table summarizes the presence of 3-octanol in specific plant species based on analytical studies [1]:
| Source | Part / Type | Reported Percentage |
|---|---|---|
| Melissa officinalis (Lemon Balm) | Lamiaceae (from Farming co-operative) | 0.71% |
| Melissa officinalis (Lemon Balm) | Lamiaceae (Herbes de Chevenoz) | 0.80% |
The table below lists other natural sources where this compound has been identified, though often without specific quantitative data [2] [3] [4]:
| Category | Specific Sources |
|---|---|
| Plants & Herbs | Mint oils, Lavender, Thyme (Thymus species), Sweet marjoram, Lemon balm, Buckwheat, Calamintha nepeta oil |
| Fungi | Mushrooms, Truffles, Morels |
| Fruits & Foods | Acerola, Litchi, Apple, Banana, Cranberry, Grapes, Papaya, Strawberry, Passionfruit, Vanilla |
| Other Foods | Fish, Pork, Fried beef, Swiss cheese, Peas, Potato, Ginger, Kelp, Dried bonito, Soybean, Oats, Coffee, Tea, Wine, Cognac, Rum |
For researchers aiming to detect, identify, or quantify this compound in natural samples, the following established methodologies are applicable.
The initial step involves isolating volatile compounds from the sample matrix. Common techniques include [5]:
After extraction, the complex mixture is typically separated and analyzed using chromatography coupled with mass spectrometry [5] [3]:
This compound and the related aromatic compound 1-octen-3-ol (mushroom alcohol) are formed from linoleic acid. The diagram below illustrates this pathway [6]:
The key enzymatic steps are [6]:
For professionals in drug development, it is important to note that this compound has been evaluated for safety as a flavoring agent.
The table below summarizes the fundamental physical properties and solubility characteristics of this compound for your research reference.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Molecular Formula | C₈H₁₈O | - | [1] [2] |
| Molecular Weight | 130.23 g/mol | - | [1] [2] |
| Boiling Point | 174-176 °C | Lit. | [1] |
| Density | 0.818 g/mL | at 25 °C | [1] |
| Melting Point | -45 °C | - | [1] |
| Solubility in Water | 0.3 mg/L | 20 °C, estimated | [3] |
| Solubility in Organic Solvents | Miscible | Most organic solvents (e.g., ethanol, ether, DMSO) | [1] [2] |
| Log P (Octanol-Water) | 2.338 (Calc.) | Crippen Method | [4] |
| Vapor Pressure | ~1 mm Hg | 20 °C | [1] |
While specific protocols for this compound were not found, recent research highlights critical methodological considerations for determining octanol-water partition coefficients (KOW), a key parameter for solubility and distribution.
The following diagrams outline the general workflows for the experimental and computational methods discussed above.
Workflows for determining partition coefficients experimentally and computationally.
Relationship between octanol isomers and their key property differences.
This compound has emerged as a crucial solvent and reducing agent in deoxydehydration (DODH) reactions, which constitute an important transformation in biomass valorization. DODH enables the conversion of biomass-derived polyols to value-added olefins by removing vicinal hydroxyl groups, thereby reducing oxygen content in these highly functionalized molecules. The unique properties of this compound, particularly its secondary alcohol functionality and appropriate chain length, make it exceptionally suitable for facilitating this transformation when paired with various rhenium-based catalysts. This application note provides comprehensive protocols and performance data for implementing this compound in DODH catalysis, supporting researchers in sustainable chemical production and drug development where olefin intermediates are required.
The significance of this compound in DODH reactions stems from its dual role as both solvent and sacrificial reductant. In this capacity, this compound undergoes oxidation to 3-octanone while driving the deoxygenation of vicinal diols to corresponding olefins. Compared to shorter-chain alcohols, this compound demonstrates superior performance with higher yields and improved reaction kinetics. Its molecular structure appears to optimally balance solubility requirements with efficient hydride transfer capability, making it particularly valuable in transformations of glycerol to allyl alcohol and other biomass-derived substrates to unsaturated compounds with importance in pharmaceutical and industrial applications.
The deoxydehydration (DODH) reaction catalyzed by rhenium complexes in this compound follows a well-defined catalytic cycle that involves both the substrate (vicinal diol) and the sacrificial alcohol (this compound) in a redox-coupled process. The mechanism proceeds through key intermediates that have been characterized through mechanistic studies, beginning with coordination of the diol to the rhenium center followed by dehydration and reduction steps. Throughout this cycle, this compound serves as the terminal reductant that regenerates the active catalyst while being oxidized to 3-octanone as the stoichiometric byproduct.
Figure 1: DODH Catalytic Cycle in this compound. The diagram illustrates the cyclic transformation where high-valent rhenium species (Re⁶⁺) are reduced to active catalysts (Re⁴⁺) by this compound, which coordinates with vicinal diols to form Re-diolate complexes before olefin extrusion, regenerating the catalyst.
The catalytic efficiency of the DODH process heavily relies on the reduction potential of the alcohol solvent. Experimental evidence indicates that secondary alcohols like this compound demonstrate superior performance compared to primary alcohols due to more favorable oxidation thermodynamics. The reaction kinetics are influenced by the formation of the rhenium-diolate intermediate, which undergoes rate-determining olefin extrusion. Studies have revealed that steric effects from the this compound molecule contribute to stabilizing transition states in this process, explaining why branched and longer-chain secondary alcohols typically outperform their linear or shorter-chain counterparts. The redox coupling between diol deoxygenation and alcohol oxidation is concerted in nature, with hydrogen transfer occurring simultaneously with C-O bond cleavage in the diol substrate.
Protocol Objective: To demonstrate the DODH reaction of 1,2-octanediol to 1-octene using homogeneous CpttReO₃ catalyst and this compound as solvent/reductant.
Table 1: Reagents and Equipment for Homogeneous DODH
| Component | Specification | Quantity |
|---|---|---|
| 1,2-Octanediol | ≥98% purity | 0.5 mmol |
| CpttReO₃ catalyst | 1,3-di-tert-butylcyclopentadienyl trioxorhenium | 2 mol% (0.01 mmol) |
| This compound | Anhydrous, ≥99% | 0.5 mL |
| Reaction vessel | Schlenk tube or pressure tube | 10-15 mL capacity |
| Heating system | Oil bath with temperature control | - |
| Inert atmosphere | Nitrogen or argon | - |
Step-by-Step Procedure:
Notes and Troubleshooting:
Protocol Objective: To demonstrate heterogeneous DODH of glycerol to allyl alcohol using ReOₓ/CeO₂ catalyst with this compound as reductant.
Table 2: Reagents and Equipment for Heterogeneous DODH
| Component | Specification | Quantity |
|---|---|---|
| Glycerol | ≥99% purity | 0.5 mmol |
| ReOₓ/CeO₂ catalyst | 10 wt% rhenium loading | 50 mg |
| This compound | Anhydrous, ≥99% | 2 mL |
| Reaction vessel | High-pressure reactor | 25-50 mL capacity |
| Heating system | Mantle with temperature control | - |
| Gas supply | Hydrogen (optional) | - |
Step-by-Step Procedure:
Notes and Troubleshooting:
Table 3: Comparative Performance of Catalytic Systems in DODH Using this compound
| Catalyst System | Substrate | Product | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CpttReO₃ (homogeneous) | 1,2-Octanediol | 1-Octene | 135 | 15 | 93 | [1] |
| CpttReO₃ (homogeneous) | Glycerol | Allyl alcohol | 135 | 15 | ~99 | [1] |
| CpttReO₃ (homogeneous) | 1,4-Anhydroerythritol | 2,5-Dihydrofuran | 135 | 15 | 83 | [1] |
| MTO (homogeneous) | Glycerol | Allyl alcohol | 170 | 2.5 | 90 | [2] |
| Ammonium perrhenate (homogeneous) | Glycerol | Allyl alcohol | 170 | 2.5 | 70 | [2] |
| ReOₓ/TiO₂ (heterogeneous) | Glycerol | Allyl alcohol | 135 | 15 | 48-54 | [2] |
| 10 wt% ReOₓ/CeO₂+SiO₂ (heterogeneous) | Glycerol | Allyl alcohol | 135 | 15 | 86 | [2] |
| ReOₓ-Au/CeO₂ (heterogeneous) | Glycerol | Allyl alcohol | 135 | 15 | 91 | [2] |
Table 4: Substrate Scope in DODH Reactions Using this compound as Solvent/Reductant
| Substrate Category | Specific Example | Product | Yield Range | Notes |
|---|---|---|---|---|
| Aliphatic diols | 1,2-Octanediol | 1-Octene | 81-93% | Optimal with CpttReO₃ at 135°C |
| Biomass-derived polyols | Glycerol | Allyl alcohol | 70-99% | Varies with catalyst; highest with CpttReO₃ |
| Erythritol | 1,3-Butadiene | 67-81% | Requires higher temperatures (170°C) | |
| Xylitol | 1,3-Pentadiene | ~62% | May require formic acid co-catalyst | |
| Aromatic diols | 1-Phenyl-1,2-ethanediol | Styrene | 76-90% | Higher yield with PPh₃ as reductant |
| (R,R)-1,2-Diphenyl-1,2-ethanediol | trans-Stilbene | 95% | Excellent stereospecificity | |
| Cyclic substrates | 1,4-Anhydroerythritol | 2,5-Dihydrofuran | 83% | - |
| Sugar derivatives | Methyl α-D-mannopyranoside | Methyl α-D-2,3-dideoxy-mannopyranoside | 98% | Requires ReOₓ-Pd/CeO₂ catalyst |
The selection of appropriate alcohol solvents is critical for DODH reaction efficiency. While this compound has demonstrated excellent performance across multiple catalyst systems, understanding its advantages relative to other alcohols informs protocol optimization:
Rhenium-based catalysts dominate DODH applications with this compound, but their selection requires careful consideration of specific research goals:
The application of This compound as both solvent and reductant in DODH catalysis represents a robust and efficient methodology for converting biomass-derived polyols to valuable olefins. The protocols outlined herein provide researchers with practical tools to implement this transformation using either homogeneous or heterogeneous rhenium-based catalysts. The exceptional performance of this compound, particularly with advanced catalyst systems like CpttReO₃, enables near-quantitative yields of important intermediates such as allyl alcohol from glycerol.
Future developments in this field will likely focus on catalyst recycling strategies, process intensification, and reductant alternatives that may offer economic or environmental advantages. The integration of DODH processes with upstream biomass fractionation and downstream olefin functionalization represents a promising direction for holistic biorefinery development. As pharmaceutical and fine chemical industries continue to seek sustainable alternatives to petroleum-derived intermediates, DODH catalysis with this compound stands as an important transformation in the green chemistry toolbox.
This compound (C₈H₁₈O) serves as an efficient secondary alcohol-based reductant in rhenium-catalyzed deoxydehydration (DODH) reactions, playing a critical role in converting biomass-derived polyols into valuable olefinic compounds. This versatile reductant enables the removal of oxygen atoms from vicinal diols and related substrates through a well-defined redox mechanism, facilitating the transformation of highly functionalized biomass precursors into deoxygenated products with industrial relevance. The effectiveness of this compound stems from its appropriate reduction potential and thermodynamic properties, which promote the regeneration of active rhenium catalysts during the catalytic cycle while generating the corresponding ketone (3-octanone) as a relatively benign byproduct [1].
The application of this compound as a reductant has been demonstrated in various rhenium-catalyzed systems, including those utilizing methyltrioxorhenium (CH₃ReO₃), rhenium carbonyl complexes (Re₂(CO)₁₀), and cyclopentadiene trioxorhenium (Cp*ReO₃) catalysts. Research indicates that this compound effectively drives DODH reactions across a range of substrates, from simple model diols to complex biomass-derived polyols such as erythritol, xylitol, and sorbitol. The compatibility of this compound with various rhenium catalyst systems and its effectiveness under moderate reaction conditions (typically 170-200°C) make it a valuable component in biomass valorization strategies aimed at producing platform chemicals and fuel precursors [1].
This compound possesses distinct chemical and physical properties that contribute to its effectiveness as a reductant in rhenium-catalyzed DODH reactions:
Molecular structure: A secondary alcohol with a hydroxyl group at the 3-position of an eight-carbon straight chain, providing balanced steric accessibility and electronic properties for efficient reduction capability.
Boiling point: Approximately 175°C, making it suitable for reactions conducted at elevated temperatures (typically 150-200°C) without excessive pressure requirements.
Solubility characteristics: Amphiphilic nature derived from the hydroxyl group and medium-length alkyl chain, enabling compatibility with both hydrophobic substrates and polar catalyst systems.
Reduction potential: The secondary alcohol functionality provides appropriate thermodynamics for reducing high-valent rhenium species (Re(VII) to Re(V)) while being converted to 3-octanone [1].
Table 1: Comparison of this compound with Other Common Reductants in Rhenium-Catalyzed DODH Reactions
| Reductant | Type | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| This compound | Secondary alcohol | Moderate boiling point, good solubility, manageable toxicity | Generates ketone byproduct | 67-81% (erythritol to butadiene) |
| 3-Pentanol | Secondary alcohol | Lower boiling point (115°C), easier separation | Higher volatility may require pressurized systems | ~61% (xylitol to pentadiene) |
| Triphenylphosphine (PPh₃) | Organophosphine | High efficiency at lower temperatures | Expensive, generates phosphine oxide waste | Up to 87% for aliphatic diols |
| Formic Acid | Organic acid | Inexpensive, can serve dual role as acid catalyst | Handling challenges at high temperatures, corrosivity | 39% (erythritol to DHF) |
The selection of this compound over alternative reductants represents a balance between reaction efficiency, practical handling considerations, and economic viability. Compared to more expensive reductants like triphenylphosphine, this compound offers a cost-effective alternative for larger-scale applications. Relative to other alcohol-based reductants, this compound's moderate boiling point provides operational advantages by allowing reactions at appropriate temperatures without excessive pressure requirements. Additionally, the carbon chain length of this compound contributes to favorable solubility properties that facilitate interaction with both the rhenium catalyst and biomass-derived polyol substrates [1].
The deoxydehydration (DODH) reaction represents a catalytic transformation that removes two adjacent hydroxyl groups from vicinal diols or polyols, generating the corresponding alkenes with concurrent reduction of the rhenium catalyst. This process is particularly valuable in biomass valorization as it enables the conversion of oxygen-rich carbohydrate derivatives into olefinic compounds with enhanced utility as chemical intermediates or fuel precursors. The DODH mechanism employing this compound as a reductant proceeds through a well-defined sequence of steps that involve changes in the oxidation state of the rhenium center and coordinated substrate transformations [1] [2].
The overall DODH reaction employing this compound can be represented by the following general transformation: [ \ce{R1-CH(OH)-CH(OH)-R2 + 2 this compound ->[$Cat.$][$Re$] R1-CH=CH-R2 + 2 3-Octanone + 2 H2O} ]
In this process, the rhenium catalyst undergoes reversible redox changes between Re(VII) and Re(V) oxidation states, with this compound serving as the terminal reductant that drives the catalytic cycle by consuming oxygen atoms and regenerating the active catalyst species. The reaction typically proceeds under moderate temperatures (170-200°C) without requiring molecular hydrogen or other external reducing agents, making it particularly suitable for oxygen-rich biomass substrates [1].
Table 2: Key Steps in the Rhenium-Catalyzed DODH Mechanism Using this compound as Reductant
| Step | Process | Key intermediates | Oxidation State Change |
|---|---|---|---|
| 1 | Pre-equilibrium | Rhenium (VII) oxide species | No oxidation state change |
| 2 | Substrate Coordination | Rhenium-diolate complex | Re(VII) maintains oxidation state |
| 3 | Reduction | Oxy-rhenium (V) species | Re(VII) → Re(V) |
| 4 | Olefin Extrusion | Alkene product released | Re(V) → Re(V) (no oxidation change) |
| 5 | Catalyst Regeneration | Rhenium (VII) oxide species | Re(V) → Re(VII) |
The DODH mechanism begins with the coordination of the vicinal diol to the high-valent rhenium center (typically Re(VII)), forming a rhenium-diolate complex. This coordination activates the C-O bonds toward cleavage and facilitates the subsequent redox steps. The reduction of the rhenium center from Re(VII) to Re(V) occurs with concurrent oxidation of this compound to 3-octanone, generating the active rhenium (V) species capable of olefin formation. The rate-limiting step in many DODH systems is the extrusion of the alkene product from the rhenium (V) diolate intermediate, which is influenced by the substrate structure, reaction temperature, and specific rhenium catalyst employed. Finally, the catalyst is regenerated to its original Re(VII) state through a second oxidation step involving this compound, completing the catalytic cycle [1] [3].
The following diagram illustrates the complete catalytic cycle for the rhenium-catalyzed DODH reaction using this compound as the reductant:
Figure 1: Catalytic Cycle for Rhenium-Catalyzed DODH Using this compound as Reductant
Materials: Perrhenic acid (HReO₄) or ammonium perrhenate (NH₄ReO₄), tetramethyltin (Sn(CH₃)₄), anhydrous diethyl ether, argon/nitrogen gas supply.
Procedure:
Storage: Store the CH₃ReO₃ catalyst under an inert atmosphere at -20°C to prevent decomposition [1] [2].
Materials: Cerium(IV) oxide support (CeO₂), ammonium perrhenate (NH₄ReO₄), palladium(II) nitrate solution (Pd(NO₃)₂), deionized water.
Procedure:
Materials: Rhenium catalyst (e.g., CH₃ReO₃, 5 mol%), this compound (reductant and solvent), substrate (e.g., erythritol, 1.0 mmol), argon/nitrogen gas supply.
Equipment: 25 mL Schlenk flask with magnetic stir bar, condenser, heating mantle with temperature control, argon/nitrogen inlet, vacuum line.
Procedure:
Workup and Isolation:
The following workflow diagram illustrates the complete experimental procedure for the DODH reaction:
Figure 2: Experimental Workflow for DODH Reaction Using this compound Reductant
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
Quantification Method:
NMR Analysis:
Table 3: Performance of this compound as Reductant in DODH Reactions with Various Substrates
| Substrate | Product | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Erythritol | 1,3-Butadiene | CH₃ReO₃ | 170 | 1.5 | 81 |
| Erythritol | 2,5-Dihydrofuran | Re₂(CO)₁₀ | 170 | 24 | 67 |
| Erythritol | 1,3-Butadiene | Cp*ReO₃ | 170 | 3 | 67 |
| Xylitol | 1,3-Pentadiene | CH₃ReO₃ | 170 | 3 | 61 |
| Sorbitol | 1,3,5-Hexatriene | CH₃ReO₃ | 200 | 3 | 54 |
| Glycerol | Allyl Alcohol | Re₂(CO)₁₀ | 180 | 12 | 96 |
| 1,2-Decanediol | 1-Decene | CH₃ReO₃ | 170 | 2 | 87 |
The data presented in Table 3 demonstrates the broad applicability of this compound as a reductant across various biomass-derived substrates. Particularly noteworthy is the high yield (81%) achieved in the conversion of erythritol to 1,3-butadiene using methyltrioxorhenium as catalyst, highlighting the efficiency of the this compound reductant system. Glycerol transformation to allyl alcohol also proceeds with exceptional yield (96%), underscoring the utility of this reductant for important biomass conversion pathways. The system shows consistent performance across diols with varying chain lengths and functionalization, providing a versatile approach for deoxygenation of biomass-derived polyols [1].
Table 4: Comparison of this compound with Alternative Reductants in Erythritol DODH
| Reductant | Catalyst | Temperature (°C) | Time (h) | Butadiene Yield (%) | Advantages |
|---|---|---|---|---|---|
| This compound | CH₃ReO₃ | 170 | 1.5 | 81 | Moderate boiling point, good solubility |
| 3-Pentanol | CH₃ReO₃ | 170 | 1.5 | 78 | Similar performance, slightly lower yield |
| Triphenylphosphine | Cp*ReO₃ | 100 | 12 | 87 | Higher yield, lower temperature |
| Formic Acid | None | 210 | 12 | 39 | Catalyst-free, lower yield |
The comparative data reveals that this compound provides a favorable balance of performance and practical handling characteristics. While triphenylphosphine offers slightly higher yields at lower temperatures, its higher cost and challenges in product separation make this compound more suitable for larger-scale applications. The performance of this compound is comparable to 3-pentanol, with the former's slightly higher boiling point potentially offering advantages in reactions requiring elevated temperatures. The significantly lower yield with formic acid as reductant highlights the importance of selecting appropriate reductants for efficient DODH transformations [1].
The choice of rhenium catalyst significantly influences the reaction efficiency and substrate scope in DODH reactions employing this compound as reductant. Homogeneous catalysts such as methyltrioxorhenium (CH₃ReO₃) generally provide higher activities and milder reaction conditions, while heterogeneous systems like ReOx-Pd/CeO₂ offer advantages in catalyst recovery and reuse. For optimal performance with this compound:
Homogeneous catalysts: Use CH₃ReO₃ at 1-5 mol% loading relative to substrate for balance between activity and cost.
Heterogeneous catalysts: Employ ReOx-Pd/CeO₂ at 10-50 mg per mmol substrate, with Pd:Re ratio of 1:4 for optimal performance.
Temperature optimization: For temperature-sensitive substrates, consider Cp*ReO₃ at 150-170°C rather than higher temperatures required by some other catalysts.
Solvent systems: While this compound typically serves as both reductant and solvent, addition of co-solvents such as toluene or dioxane (up to 50% v/v) may improve solubility for certain substrates [1] [2].
Several critical parameters require optimization to maximize DODH efficiency with this compound:
Temperature profile:最佳反應溫度 typically falls between 170-200°C. Lower temperatures (150-170°C) may be suitable for sensitive substrates, while more stubborn substrates may require temperatures up to 200°C.
Reaction time: Most DODH reactions reach completion within 1.5-3 hours, though some substrates may require extended reaction times up to 24 hours.
This compound concentration: Use this compound in substantial excess (typically 10-30 equivalents relative to substrate) to drive the reaction to completion and maintain catalyst activity.
Additive effects: Incorporation of Brønsted acids (e.g., p-toluenesulfonic acid, 1-5 mol%) can enhance reaction rates by facilitating intermediate formation, particularly for carbohydrate substrates [1].
Systematic optimization using design of experiments (DoE) approaches is recommended for identifying optimal conditions for new substrates, with particular attention to interactions between temperature, catalyst loading, and this compound concentration.
Low conversion: May result from insufficient catalyst loading, low reaction temperature, or inadequate this compound concentration. Verify catalyst integrity and ensure proper inert atmosphere.
Side product formation: Over-reduction or isomerization products may form at elevated temperatures. Optimize temperature and reaction time to minimize side reactions.
Catalyst decomposition: Methyltrioxorhenium may decompose if exposed to moisture or oxygen. Ensure strict anhydrous and anaerobic conditions.
Product analysis challenges: Some olefinic products may be volatile or unstable. Use appropriate internal standards and minimize sample handling losses.
Scale-up considerations: Maintain efficient mixing and heat transfer when scaling reactions, as the DODH process may be mass transfer-limited at larger scales [1] [2].
The application of This compound as a reductant in rhenium-catalyzed deoxydehydration reactions represents a robust and efficient methodology for converting biomass-derived polyols into valuable olefinic compounds. The comprehensive protocols outlined in these application notes provide researchers with detailed procedures for implementing this transformation across a range of substrates, from simple model diols to complex biomass-derived polyols. The well-defined mechanistic pathway and optimized reaction parameters enable predictable performance and facilitate adaptation to specific research needs.
Future developments in this area will likely focus on expanding substrate scope, improving catalyst efficiency, and enhancing sustainability metrics. Particular opportunities exist in the development of more abundant non-rhenium catalysts that can operate effectively with this compound and other alcohol-based reductants, potentially reducing process costs while maintaining high activity and selectivity. Additionally, integration of DODH reactions employing this compound into continuous flow systems may offer advantages in process intensification and scalability for industrial applications [1] [2] [3].
This compound is a naturally occurring volatile organic compound that serves as a characteristic aroma component in many edible mushroom species, including Agaricus bisporus (button mushroom), boletus, forestiere, and shiitake [1]. This eight-carbon alcohol contributes to the fresh, earthy, and enveloping aromas synonymous with mushroom season and is particularly valued for its versatile applications in both perfumery and food flavor industries [1]. The compound occurs naturally in mushrooms and certain fungal species and is certified as Generally Recognized as Safe (GRAS) by regulatory authorities, making it suitable for food applications [2].
Beyond its aromatic properties, recent research has revealed that this compound exhibits significant antifungal activity against postharvest pathogens, particularly Botrytis cinerea, which causes gray mold in fruit [2]. This dual functionality as both a flavor compound and natural preservative enhances its value in food applications, aligning with consumer preferences for clean-label ingredients and sustainable food preservation methods.
This compound (CAS No. 589-98-0) is a secondary alcohol with a molecular formula of C₈H₁₈O and a purity standard of ≥98% for commercial applications [2]. The compound is characterized by its fresh, herbal, and slightly earthy aroma profile with moderate volatility, making it ideal for both direct food flavoring and fragrance applications [1].
In mushrooms, this compound is produced through the enzymatic breakdown of linoleic acid via pathways shared with related eight-carbon volatiles. This biosynthesis occurs through sequential enzymatic reactions involving lipoxygenase and hydroperoxide lyase activities [3]. The compound typically co-occurs with related C8 volatiles including 1-octen-3-ol (mushroom alcohol), 3-octanone, and 2-octen-1-ol, which collectively contribute to the characteristic mushroom aroma profile [4].
Table 1: this compound Content in Agaricus bisporus Under Different Cultivation Conditions
| Cultivar | Flush of Yielding | Cap Diameter | This compound Content | Relative to 1-Octen-3-ol |
|---|---|---|---|---|
| KORONA 7 | 1st flush | Smaller | Higher | Lower than 1-octen-3-ol |
| KORONA 7 | 4th flush | Larger | Lower | Lower than 1-octen-3-ol |
| EUROMYCEL 12 | 1st flush | Smaller | Higher | Lower than 1-octen-3-ol |
| EUROMYCEL 12 | 4th flush | Larger | Lower | Lower than 1-octen-3-ol |
Quantitative analysis of Agaricus bisporus varieties reveals that This compound concentrations vary significantly based on cultivation factors including cultivar type, flush of yielding, and carpophore size [4]. While 1-octen-3-ol remains the quantitatively dominant compound in all samples, this compound follows consistent patterns of variation across cultivation conditions [4].
Key influencing factors:
Table 2: Effects of Cooking Methods on Volatile Compounds in Button Mushrooms
| Cooking Method | Temperature | Time | Total Volatiles Detected | This compound Impact | Key Aroma Changes |
|---|---|---|---|---|---|
| Raw | - | - | 37 | Baseline | Fresh, earthy |
| Steaming | 100°C | 7 min | 23 | Variable | Milder aroma |
| Boiling | 100°C | 7 min | 33 | Variable | Partial leaching |
| Baking | 163°C | 8 min | 35 | Enhanced | More robust flavor |
Different cooking methods significantly alter the volatile aroma compounds in button mushrooms, as demonstrated through gas chromatography-mass spectrometry (GC-MS) and electronic nose (E-nose) analysis [5]. The baking process appears to best preserve or enhance the production of flavor compounds, giving button mushroom its distinctive flavor, while steaming and boiling may reduce certain volatile components through leaching or thermal degradation [5].
Principle: This method utilizes headspace solid-phase micro-extraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for precise identification and quantification of this compound in mushroom samples [5].
Materials and Equipment:
Procedure:
Principle: This protocol evaluates the efficacy of this compound fumigation against postharvest fungal pathogens using both in vitro and in vivo models [2].
Materials:
In Vitro Antifungal Assay:
In Vivo Efficacy on Fruit:
Principle: This protocol outlines methods for incorporating this compound into food products to enhance mushroom flavor profiles while maintaining product quality and stability.
Materials:
Procedure for Flavor Enhancement:
Considerations:
This compound contributes to mushroom aroma through its low odor threshold and characteristic earthy, fresh notes. In combination with other C8 volatiles, particularly 1-octen-3-ol and 3-octanone, it creates the distinctive aroma profile associated with mushrooms [4]. The compound acts as a key discriminant volatile that helps distinguish between different mushroom species and cultivation methods [4].
Recent research demonstrates that this compound controls gray mold on postharvest fruit by inducing autophagy of Botrytis cinerea [2]. The compound:
The antifungal activity occurs through disruption of normal cellular processes, leading to autophagic cell death in the pathogen, making it a promising bio-source antifungal agent for postharvest disease management [2].
This compound finds application in various food sectors as a natural flavor enhancer that imparts fresh, earthy mushroom notes:
The antifungal properties of this compound offer innovative applications in food preservation:
This compound is certified as a GRAS (Generally Recognized as Safe) substance and evaluated as a safe food additive by international regulatory bodies [2]. The compound occurs naturally in many edible mushrooms and has been assessed for fragrance ingredient safety with favorable outcomes [2]. When used as a flavor component in food applications, this compound typically falls within the range of naturally occurring levels found in edible mushrooms, supporting its regulatory acceptance for food use.
This compound represents a versatile natural compound with dual functionality in food systems as both a characteristic aroma component and effective antifungal agent. Its applications span from gourmet flavor enhancement to sustainable food preservation, aligning with current trends favoring clean-label ingredients and natural preservation methods.
Future research directions should focus on:
The integration of this compound into food applications represents a promising approach to enhance product quality while addressing consumer demands for natural ingredients and sustainable processing methods.
The conversion of biomass into valuable chemicals is a cornerstone of sustainable biorefining. Deoxydehydration (DODH) is a key reaction that transforms vicinal diols (common in biomass-derived polyols like glycerol and sugars) into olefins, thereby reducing oxygen content and increasing energy density. This process requires a catalyst and a reducing agent (reductant). Among the various reductants explored, 3-octanol has emerged as a highly effective and practical choice, often serving as both the reductant and solvent [1].
These Application Notes provide a detailed experimental protocol for performing the DODH reaction using this compound, based on optimized procedures with molecular rhenium and molybdenum catalysts. The accompanying data will aid researchers in selecting appropriate conditions for a range of biomass-derived substrates.
Using this compound offers several distinct advantages over other common reductants:
The following tables summarize key performance metrics for different catalysts and substrates under optimized conditions.
Table 1: Performance of CpttReO₃ Catalyst with Various Substrates [1]
| Substrate | Product | Conversion (%) | Yield (%) | Conditions |
|---|---|---|---|---|
| 1,2-Octanediol | 1-Octene | >99 | 93 | 2 mol% Cat., 135 °C, 15 h, N₂ |
| 1,4-Anhydroerythritol | 2,5-Dihydrofuran | >99 | 83 | 2 mol% Cat., 135 °C, 15 h, N₂ |
| 1-Phenyl-1,2-ethanediol | Styrene | >99 | 76 | 2 mol% Cat., 135 °C, 15 h, N₂ |
| (R,R)-1,2-Diphenyl-1,2-ethanediol | trans-Stilbene | >99 | 95 | 2 mol% Cat., 135 °C, 15 h, N₂ |
| Glycerol | Allyl Alcohol | >99 | 99 | 2 mol% Cat., 170 °C, 1.5 h, N₂ |
| Mucic Acid | Muconates | 91 | 75 | 2 mol% Cat., 170 °C, 1.5 h, N₂ |
Table 2: Comparison of Reductants for 1,2-Octanediol DODH with CpttReO₃ [1]
| Reductant | Solvent | Yield (%) | Conversion (%) |
|---|---|---|---|
| This compound | This compound | 93 | >99 |
| PPh₃ | Chlorobenzene | 93 | >99 |
| This compound (in air) | This compound | 68 | 76 |
| H₂ (40 bar) | Chlorobenzene | 1.2* | 23 |
*Yield of over-reduced product n-octane.
Table 3: Performance of Molybdenum-based Catalyst [2]
| Catalyst Type | Substrate | Product | Reductant | Key Findings |
|---|---|---|---|---|
| Bis(phenolato) Mo Complexes | Anhydroerythritol | 2,5-Dihydrofuran | This compound | Effective as catalyst precursors; high temperatures or microwave irradiation required for good activity. |
This protocol is adapted from published procedures for the DODH of 1,2-octanediol using CpttReO₃ as a catalyst and this compound as the reductant and solvent [1].
The experimental workflow for this protocol is summarized in the following diagram:
The use of This compound as a combined reductant and solvent provides a robust, efficient, and practical system for the deoxydehydration (DODH) of biomass-derived polyols. The provided protocols and data demonstrate its effectiveness with high-performance rhenium catalysts, enabling researchers to convert a variety of diol and polyol substrates into valuable olefinic products with high yield and selectivity.
The table below summarizes the key characteristics of this compound based on the search results:
| Property | Description |
|---|---|
| Chemical Name | This compound (Octan-3-ol) [1] |
| CAS Registry Number | 589-98-0 [1] [2] |
| Molecular Formula | C₈H₁₈O [1] [2] |
| Molecular Weight | 130.23 g/mol [2] |
| Physical State | Colorless to almost colorless clear liquid [2] |
| Odor Profile | Earthy, mushroom, fresh, nutty, herbal [3] [4] |
| Key Function | Fragrance ingredient [3] |
| Reported Benefits | Imparts fresh, earthy, and natural aromatic profiles; provides a calming scent [3] |
| Boiling Point | 177 °C [2] |
| Flash Point | 68 °C [2] |
| Specific Gravity | 0.82 (20/20) [2] |
While explicit protocols are not available, the following points can guide your experimental work:
Given the lack of specific protocols, the diagram below outlines a proposed logical workflow for evaluating this compound in a cosmetic formulation, from initial selection to stability testing.
The search results reveal a significant lack of public scientific data on several fronts crucial for drug development professionals:
To advance research, I propose focusing on the following areas:
The octanol-water partition coefficient (logP) is defined as the ratio of a compound's equilibrium concentration in the immiscible solvents n-octanol and water, expressed logarithmically. This parameter serves as a fundamental descriptor of molecular lipophilicity, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. According to Lipinski's "Rule of Five," which outlines criteria for drug-likeness, an optimal logP value below 5 is critical for ensuring satisfactory oral bioavailability [1]. The thermodynamic basis for logP stems from the transfer free energy of a solute between aqueous and organic phases, described by the equation: -RTln10 × logP = ΔGtransfer, where R represents the gas constant and T the temperature in Kelvin [1].
The determination of logP remains challenging due to the diverse chemical properties of drug candidates, including ionization potential, surfactant properties, and molecular flexibility. Experimental methodologies range from traditional direct partitioning methods to indirect chromatographic and spectroscopic approaches, while computational models offer rapid prediction but with varying accuracy across chemical space. This application note provides a comprehensive overview of current logP determination methods, detailed protocols for key experimental techniques, and guidance for method selection based on compound characteristics and research objectives.
Table 1: Comprehensive Comparison of logP Determination Methods
| Method Category | Specific Method | logP Range | Key Advantages | Key Limitations | Throughput |
|---|---|---|---|---|---|
| Direct Partitioning | Shake-flask/Stir-flask | -2 to 5 [2] | Direct measurement, OECD guidelines | Emulsion formation, manual phase separation | Low |
| Slow-stirring | >5 [2] | Reduces emulsion issues | Lengthy equilibration time | Low | |
| Chromatographic | RP-HPLC | Varies with calibration | No emulsion issues, automatable | Indirect measurement, requires calibration | Medium-High |
| UHPLC-UV/MS | Wide range | High sensitivity, structural diversity handling | Equipment cost, method development | High | |
| Spectroscopic | ¹H NMR (deuterium-free) | Method-dependent | No internal standards needed | Limited to NMR-visible compounds | Medium |
| ¹⁹F NMR with reference | Fluorinated compounds | Absolute quantification, no calibration | Restricted to fluorinated compounds | Medium | |
| Computational | Fragment-based (ClogP, etc.) | Theoretical limit | High speed, low cost | Training-set dependency [1] | Very High |
| Property-based (FElogP, etc.) | Theoretical limit | Physical basis, no training set | Computational intensity [1] | Medium |
When selecting an appropriate logP determination method, researchers must consider several critical factors related to their specific compounds and research context:
Compound characteristics: Ionizability, UV activity, fluorine content, molecular weight, and stability in aqueous and organic phases significantly impact method suitability. For instance, non-UV-active compounds like aliphatic fluorohydrins require NMR-based approaches [3], while ionizable compounds may need pH-controlled conditions or multiple measurements at different pH values.
Data quality requirements: The required precision and accuracy should align with the application stage. Early discovery may tolerate higher error margins (>0.5 log units), while late-stage development or regulatory submissions demand higher accuracy (<0.3 log units) [2].
Resource constraints: Equipment availability, technical expertise, and budget influence method selection. Computational methods offer the most resource-efficient approach for high-throughput screening, while experimental validation remains essential for lead compounds.
Regulatory compliance: For regulatory submissions, adherence to OECD guidelines (107 for shake-flask, 123 for slow-stirring) is often required [2], emphasizing standardized methodologies with demonstrated precision and accuracy.
The shake-flask method represents the classical approach for direct logP measurement, though it has been largely superseded by the stir-flask method which minimizes emulsion formation through gentle mixing rather than vigorous shaking [2]. The fundamental principle involves allowing a compound to partition between pre-saturated n-octanol and water phases, followed by quantitative analysis of solute concentration in each phase. According to OECD guidelines, the standard stir-flask method demonstrates excellent reproducibility with repeatability of 0.4 log units and inter-laboratory reproducibility not exceeding 0.15 log units [2].
Detailed Protocol:
Calculation:
Where C_octanol and C_water represent equilibrium concentrations in the n-octanol and aqueous phases, respectively.
Determining logP for surfactant molecules presents unique challenges due to their tendency to form micelles and accumulate at the water-octanol interface. For homologous series of surfactants like sulphobetaines, critical micelle concentration (CMC) must be considered, as micelle formation can lead to gross overestimation of aqueous phase concentration and consequent underestimation of logP [2]. Research indicates that for shorter-chain surfactants with higher CMC values (where micelles do not form at analytical concentrations), accurate logP measurement becomes feasible using modified stir-flask methods [2].
RP-HPLC-based logP determination offers significant advantages for medium- to high-throughput applications, eliminating issues of emulsion formation and enabling automation. This method correlates a compound's retention factor with its lipophilicity, using stationary phases such as C8 or C18 chains with aqueous-organic mobile phases [5] [2]. A robust, resource-sparing HPLC method has been successfully applied to common drugs including rivaroxaban, carbamazepine, ibuprofen, and ritonavir [5].
Detailed Protocol:
Column selection: Equilibrate a reverse-phase column (C8 or C18, 15-25 cm length) with mobile phase.
Mobile phase preparation: Prepare aqueous buffer (often phosphate buffer, pH 7.4) and organic modifier (typically acetonitrile or methanol) in varying proportions.
System calibration: Inject a series of standards with known logP values to establish a calibration curve relating retention time or retention factor (k) to reference logP values.
Sample analysis: Inject test compounds and measure retention times. Calculate retention factor:
where t_R is compound retention time and t_0 is column void time.
Data analysis: Correlate retention factors with logP using previously established calibration curve. For improved accuracy, measure k values at multiple mobile phase compositions and extrapolate to 100% aqueous conditions (logk_w) [5].
Figure 2: Workflow for RP-HPLC logP Determination
A practical NMR approach enables logP determination without deuterated solvents or internal standards, leveraging solvent concentration reference and robust solvent suppression techniques [6]. This method is particularly valuable for pharmaceutical agents where traditional approaches face limitations.
Detailed Protocol:
For fluorinated compounds, a novel ¹⁹F NMR-based method provides exceptional convenience and accuracy, particularly for non-UV-active aliphatic compounds [3]. This approach utilizes a fluorinated reference compound with known logP, eliminating the need for precise volume measurements or calibration curves.
Detailed Protocol:
Solution preparation: Combine compound X (approximately 6.0 mg) and reference compound (approximately 3.0 mg) in a 10 mL pear-shaped flask with 2 mL n-octanol and 2 mL water [3].
Equilibration: Stir the biphasic mixture at 25°C for 2 hours at 600 rpm, then allow to stand undisturbed for 16 hours for complete phase separation [3].
Sampling: Carefully withdraw aliquots (0.7-0.85 mL) from both layers using syringes with long needles, taking precautions to avoid cross-contamination.
NMR analysis: Acquire ¹⁹F NMR spectra for both aqueous and octanol samples.
Calculation: Determine integration ratios (ρ_oct and ρ_aq) and calculate logP using the equation:
where logP_ref is the known logP of the reference compound [3].
Figure 3: Workflow for ¹⁹F NMR logP Determination
Computational methods for logP prediction offer significant advantages in speed and cost-effectiveness, particularly during early drug discovery stages. These methods can be classified into four main categories:
The FElogP model represents a significant advancement in physics-based logP prediction, using molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to calculate solvation free energies in water and n-octanol [1]. This approach directly applies the thermodynamic principle that logP is determined by the free energy change of transferring a molecule from water to n-octanol:
where ΔG_water_SFE and ΔG_octanol_SFE represent solvation free energies in water and n-octanol, respectively [1]. When validated against a diverse set of 707 molecules from the ZINC database, FElogP outperformed several commonly used QSPR and machine learning-based models, achieving a root mean square error (RMSE) of 0.91 log units and Pearson correlation (R) of 0.71 [1].
Table 2: Performance Comparison of Computational logP Prediction Methods
| Method | Type | RMSE (log units) | Pearson Correlation (R) | Applicability Domain |
|---|---|---|---|---|
| FElogP | MM-PBSA transfer free energy | 0.91 [1] | 0.71 [1] | Arbitrary organic molecules covered by general AMBER force fields |
| OpenBabel | Fragment-based | 1.13 [1] | 0.67 [1] | Drug-like molecules |
| DNN Model | Deep neural network | 1.23 [1] | Not reported | Training set dependent |
| ACD/GALAS | Fragment-based | 1.44 [1] | Not reported | Training set dependent |
| JPlogP | Consensus-based atom typing | Varies by dataset | Varies by dataset | Pharmaceutical chemical space [7] |
Consensus modeling approaches, such as JPlogP, have demonstrated improved accuracy by leveraging predictions from multiple methods. JPlogP utilizes a diverse training set with averaged predictions from four established methods (AlogP, XlogP2, SlogP, and XlogP3) to develop an atom-typer model where each atom is represented by a six-digit number encoding charge, atomic number, connectivity, and hybridisation information [7]. This approach has shown particularly strong performance on pharmaceutical benchmark sets, outperforming previously developed models [7].
When evaluating computational methods, it's essential to consider their performance on pharmaceutically relevant chemical space rather than just general compound collections. Studies have demonstrated that many models show significantly reduced accuracy when applied to drug-like molecules compared to their performance on broad screening libraries [1] [7]. This underscores the importance of using appropriate benchmark sets, such as the Martel dataset of 707 structurally diverse molecules measured by a single laboratory using consistent methodology [1].
Selecting the appropriate logP determination method requires careful consideration of research objectives, compound characteristics, and available resources. The following guidelines support informed method selection:
For early-stage discovery and virtual screening: Computational methods, particularly consensus approaches like JPlogP or physics-based models like FElogP, offer the best balance of speed and reasonable accuracy for prioritizing synthetic efforts [1] [7].
For lead optimization and preclinical development: Experimental validation becomes essential. RP-HPLC methods provide excellent throughput for UV-active compounds, while NMR-based approaches accommodate diverse chemotypes, including non-UV-active and fluorinated compounds [5] [6] [3].
For regulatory submissions and quality control: Stir-flask methods following OECD guidelines remain the gold standard, providing direct measurement and regulatory acceptance despite lower throughput [2].
For challenging compounds (surfactants, amphiphiles, unstable compounds): Slow-stir methods with appropriate analytical techniques minimize artifacts from emulsion formation or compound degradation [2].
Accurate determination of lipophilicity through logP remains an essential component of modern drug discovery and development. While traditional methods like stir-flask partitioning continue to provide reference values, technological advances in chromatographic, spectroscopic, and computational approaches have significantly expanded our methodological toolbox. The development of specialized methods for challenging compound classes, including fluorinated molecules and surfactants, further enhances our capability to characterize diverse chemical entities.
Future directions in logP determination will likely focus on integrating experimental and computational approaches, leveraging machine learning to improve prediction accuracy, and developing high-throughput experimental methods to keep pace with combinatorial chemistry and screening advancements. Regardless of methodological innovations, the fundamental importance of logP as a key descriptor of molecular behavior ensures its continued relevance in pharmaceutical research and development.
This compound (molecular formula: C₈H₁₈O; CAS: 589-98-0) is an eight-carbon alcohol that has gained significant attention in sustainable chemical synthesis due to its favorable environmental profile and versatile applications. This compound occurs naturally in various biological sources, including mushrooms, spearmint oil, oat groats, Ocimum basilicum, pimento leaf, and truffle, which contributes to its classification as a natural flavor component and makes it suitable for biobased production pathways. [1] The compound is certified as Generally Recognized as Safe (GRAS) by regulatory bodies including JECFA and complies with FDA regulations (21 CFR 172.515), EU Regulation 1223/2009, and EU Regulation 1334/2008 & 178/2002, making it appropriate for food, fragrance, and pharmaceutical applications. [1] Its physical properties include a boiling point of 174-176°C, density of 0.818 g/mL at 25°C, and a vapor pressure of approximately 1 mmHg at 20°C, which influence its handling and application in various synthetic processes. [1]
The sustainability advantages of this compound position it as an attractive alternative to conventional petroleum-derived solvents and synthetic fungicides. As a biobased compound, it can be produced through microbial biosynthesis from renewable feedstocks, aligning with the principles of green chemistry that emphasize less hazardous chemical syntheses and use of renewable resources. [1] [2] The concept of bioderivatization—where microorganisms are engineered to convert CO₂ and H₂O into chemicals that replace those made from fossil fuels—has been successfully demonstrated for C8 alcohols, providing a sustainable production methodology that reduces reliance on petrochemical sources. [2] Furthermore, this compound's natural occurrence means it has inherent biodegradability and reduced environmental persistence compared to entirely synthetic compounds, contributing to its favorable environmental profile.
The antifungal activity of this compound against postharvest pathogens, particularly Botrytis cinerea (the causative agent of gray mold), represents one of its most promising sustainable applications. Recent research has demonstrated that this compound controls gray mold on postharvest fruit by inducing autophagy in the fungal pathogen, leading to significant suppression of fungal development. [3] The compound exhibits a dose-dependent inhibitory effect on both mycelial growth and conidial germination, with complete suppression of colony expansion observed at 15 μL L⁻¹ in in vitro assays. [3] In vivo studies on grapes and strawberries have confirmed that this compound fumigation significantly reduces disease incidence and lesion diameter, with higher concentrations providing more effective control while maintaining fruit quality. [3]
The molecular mechanism involves the disruption of cellular homeostasis through autophagy induction, as evidenced by increased expression of autophagy-related genes (BcATG3, BcATG4, BcATG5, BcATG8, and BcATG16) and reduced cell viability. [3] This mechanism differs fundamentally from many synthetic fungicides, as it operates through cellular self-degradation processes rather than targeting specific essential fungal enzymes or structures. This may potentially reduce the development of resistance in fungal populations. The autophagy induced by this compound leads to organelle degradation and ultimately results in programmed cell death in the fungal pathogen, providing effective control without the residual toxicity concerns associated with synthetic alternatives.
Table 1: Antifungal Efficacy of this compound Against Botrytis Cinerea
| Concentration (μL L⁻¹) | Mycelial Growth Inhibition (%) | Conidial Germination Inhibition (%) | Disease Incidence Reduction (%) |
|---|---|---|---|
| 5 | 45.2 ± 3.7 | 38.5 ± 4.2 | 52.7 ± 5.3 |
| 10 | 78.6 ± 4.1 | 72.3 ± 3.8 | 78.4 ± 4.7 |
| 15 | 100 ± 0.0 | 95.8 ± 2.1 | 94.2 ± 3.2 |
Data adapted from Zhang et al. [3]
Protocol for Fumigation Treatment of Postharvest Fruit
Materials:
Procedure:
Preparation of fungal inoculum: Culture Botrytis cinerea on PDA medium at 22°C under light conditions for 10 days. Harvest conidia and adjust to final concentration of 1×10⁵ spores/mL using sterile distilled water. [3]
Fruit pretreatment: Select uniform-sized commercial matured fruit without mechanical injury. Clean surface and air-dry. Inoculate fruit with 10 μL of conidial suspension by pipette method and allow adhesion for 2 hours. [3]
Fumigation setup: Place inoculated fruit in airtight containers. Apply this compound at concentrations ranging from 5-15 μL L⁻¹ using sterile filter paper strips suspended within the container. Seal containers immediately after application. [3]
Incubation and monitoring: Maintain treated fruit at 20°C with 85-90% relative humidity. Monitor disease development daily by measuring lesion diameter and disease incidence. Assess fruit quality parameters (firmness, soluble solids, titratable acidity) throughout storage period. [3]
Optimal conditions: For most fruit types, application of 10-15 μL L⁻¹ this compound provides effective control with minimal impact on fruit quality. Higher concentrations may be required for heavy infection pressure or longer storage periods.
Technical considerations: The antifungal effect is enhanced when applied within 24 hours of inoculation, indicating preventive application is more effective than curative treatment. Maintain proper ventilation after fumigation treatment to prevent potential odor transfer to fruit. [3]
This compound serves as a valuable chiral building block for the synthesis of optically active polymers, particularly due to the availability of its S-(+)-enantiomer as a commercially available starting material. [4] Researchers have successfully employed this compound in the preparation of chiral norbornene-type monomers through esterification reactions with cis-5-norbornene-2,3-dicarboxylic anhydride. These monomers undergo efficient ring-opening metathesis polymerization (ROMP) using well-defined Grubbs catalysts, yielding high molecular weight polymers (Mw in the range of 1.9×10⁵–5.8×10⁵) with excellent yield (up to 96%). [4] The incorporation of the this compound moiety provides chiral side chains that influence the overall properties and performance of the resulting polymers, particularly for enantioselective applications.
The polymers derived from this compound-containing monomers display versatile thermal properties, with glass transition temperatures ranging from -30°C to +139°C, allowing tunability from rubbery to glassy states based on the specific monomer structure and polymer composition. [4] These materials have demonstrated excellent film-forming capabilities and high thermal stability, making them suitable for advanced applications including dense enantioselective membranes and chiral stationary phases for chromatography. The ability to produce self-supporting films with controlled chirality positions these polymers as sustainable alternatives to conventional synthetic polymers for separation technologies, with potential applications in pharmaceutical purification and analytical chemistry.
Table 2: Properties of Chiral Polymers Derived from this compound
| Polymer Type | Molecular Weight (Mw) | Polydispersity Index | Glass Transition Temperature (°C) | Specific Rotation [α]D |
|---|---|---|---|---|
| Poly(norbornene with this compound ester) | 3.2 × 10⁵ | 1.85 | 25.5 | +15.8 (c 1.0, CHCl₃) |
| Copolymers with terpene alcohols | 1.9-5.8 × 10⁵ | 1.7-2.1 | -30 to +139 | Variable based on composition |
Data adapted from Polymers (2022) [4]
Protocol for Ring-Opening Metathesis Polymerization
Materials:
Procedure:
Monomer synthesis: Dissolve cis-5-norbornene-endo-2,3-dicarboxylic anhydride (10 mmol) in anhydrous dichloromethane (25 mL). Add S-(+)-3-octanol (12 mmol) followed by triethylamine (0.5 mL). Reflux the reaction mixture for 12 hours under inert atmosphere. After cooling, wash the organic phase with water, dry over anhydrous MgSO₄, and evaporate under reduced pressure to obtain the chiral monomer. [4]
Polymerization setup: In a flame-dried Schlenk flask under argon atmosphere, dissolve the this compound-derived monomer (1.0 g) in anhydrous toluene (10 mL). Add the 2nd generation Grubbs catalyst (0.005-0.01 equiv, depending on target molecular weight) in one portion. [4]
Polymerization reaction: Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or NMR for complete monomer consumption. Terminate the reaction by adding a few drops of ethyl vinyl ether.
Polymer isolation: Precipitate the polymer into rapidly stirring methanol (10-fold volume). Collect the resulting solid by filtration and wash with fresh methanol. Dry under vacuum at 40°C until constant weight. [4]
Purification and characterization: Purify the polymer by reprecipitation from THF/methanol system. Characterize by ¹H and ¹³C NMR, GPC for molecular weight determination, DSC for thermal properties, and circular dichroism spectroscopy for optical activity. [4]
Technical notes: The molecular weight can be controlled by adjusting the monomer-to-catalyst ratio, with higher ratios yielding higher molecular weights. All operations should be conducted under anhydrous, oxygen-free conditions to prevent catalyst deactivation. The resulting polymers exhibit good solubility in common organic solvents including CHCl₃, THF, and dichloroethane, facilitating further processing into films or coatings.
This compound has a favorable toxicity profile compared to many synthetic solvents and fungicides, contributing to its appeal for sustainable applications. It is classified as a Fragrance Grade material and meets the purity specifications of JECFA, IFRA guidelines, and is compliant with EU Regulation 1223/2009 for cosmetic applications. [1] The compound does not contain known food or fragrance allergens, enhancing its suitability for food-related applications. [1] However, it is important to note that this compound is classified as an eye irritant (Eye Irrit. 2) and requires appropriate personal protective equipment including eyeshields, gloves, and respiratory protection when handled in concentrated forms. [1]
While this compound itself has demonstrated low toxicity, it is structurally related to 1-octen-3-ol (mushroom alcohol), which has been shown to cause dopamine neuron degeneration in Drosophila melanogaster through disruption of dopamine handling. [5] This neurotoxicity is mediated through inhibition of dopamine uptake in cells expressing human dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). [5] Although similar effects have not been conclusively demonstrated for this compound, researchers should exercise caution when working with this compound, particularly in the development of pharmaceutical or consumer products with potential for chronic exposure.
Storage Conditions:
Safety Precautions:
Environmental Considerations:
The application landscape for this compound in sustainable chemical synthesis continues to expand, with several promising research directions emerging. In the flavor and fragrance industry, this compound is experiencing a 12% annual increase in use for premium fragrances, particularly in natural and organic product lines, where it functions as a stabilizer for aromatic compounds and enhances aroma profiles in food and beverage applications. [6] The trend toward natural ingredients and sustainable sourcing positions this compound favorably compared to synthetic alternatives, with leading fragrance manufacturers incorporating it to achieve specific scent notes in high-end formulations. [6]
Emerging research indicates potential applications in nematicidal formulations for agricultural use, where this compound has demonstrated effectiveness against the root-lesion nematode Pratylenchus penetrans, offering a safer alternative to synthetic pesticides. [1] Additionally, the compound's role in aroma enhancement in fermented food products, as evidenced by studies on Douchi (a traditional fermented food), suggests applications in food technology and processing. [1] The development of bio-based production methods through engineered microbial systems represents another promising direction, with research demonstrating enhanced production yields through bioderivatization strategies in Escherichia coli and Synechocystis sp. PCC 6803. [2]
The chemical manufacturing sector is witnessing approximately 9% annual growth in solvent applications of octanol derivatives, with this compound replacing more hazardous solvents in production of plastics, resins, coatings, and adhesives. [6] Industry trends favor green chemistry approaches and sustainable synthesis methods, with this compound aligning with these priorities through its biobased origin, reduced environmental impact, and compliance with evolving regulatory standards. Innovation in catalyst design and process optimization will further enhance the sustainability profile of this compound in chemical manufacturing, potentially expanding its applications in pharmaceutical intermediates and specialty chemicals.
Figure 1: Mechanism of Action and Sustainable Applications of this compound
Figure 2: this compound Polymer Synthesis and Application Workflow
This compound represents a versatile and sustainable chemical with significant potential across multiple domains, including agricultural science, polymer chemistry, and green solvent applications. Its natural origin, favorable safety profile, and diverse functionality position it as an attractive alternative to conventional synthetic compounds. The well-documented antifungal activity against postharvest pathogens, coupled with its role as a chiral building block for advanced polymers, demonstrates the breadth of its applications. The experimental protocols provided in this document offer researchers practical methodologies for implementing this compound in various sustainable chemical processes, with appropriate safety considerations and optimization guidelines. As industries continue to prioritize sustainability and green chemistry principles, this compound is poised to play an increasingly important role in the transition toward more environmentally responsible chemical synthesis and applications.
Before starting analysis, understanding the basic properties of your target analyte is crucial. Below is a summary of the key data for this compound (CAS RN: 589-98-0).
| Property | Value / Description |
|---|---|
| CAS Registry Number | 589-98-0 [1] [2] [3] |
| Molecular Formula | C₈H₁₈O [1] [2] [3] |
| Molecular Weight | 130.23 g/mol [1] [2] [3] |
| Appearance | Colorless to almost colorless clear liquid [4] |
| Boiling Point | 174-177 °C [3] [4] |
| Density | 0.818 g/mL at 25 °C [3] |
| Refractive Index | ~1.426 (n20/D) [3] [4] |
| Flash Point | 68 °C (154.4 °F) [3] [4] |
| Vapor Pressure | ~1 mmHg at 20 °C [3] |
| Purity (for standards) | ≥98.5% (GC) [3] |
This detailed protocol is adapted from a study analyzing volatile organic compounds in mushrooms, where this compound was identified and quantified [5].
The following conditions have been successfully applied for separation and detection [5].
The workflow for the complete analytical procedure is summarized in the following diagram:
The following table compiles Kovats Retention Indices (RI) for this compound from the NIST WebBook to aid in method development and peak identification [2]. Retention indices help confirm the identity of a compound independently of its mass spectrum.
| Column Type | Active Phase | RI Value | Temperature Program |
|---|---|---|---|
| Capillary | HP-5 | 996 | 3 K/min from 60°C to 240°C [2] |
| Capillary | DB-5MS | 996 | 4 K/min from 40°C to 200°C [2] |
| Capillary | AT-5 | 997 | Custom program [2] |
| Capillary | PE-Wax | 1383 | 5 K/min from 60°C to 200°C [2] |
| Capillary | Innowax | 1386 | 5 K/min from 40°C to 190°C [2] |
| Capillary | Carbowax 20M | 1398 | Custom program [2] |
I hope this detailed application note provides a strong foundation for your work. Should you require information on validating this method for specific regulatory standards, please feel free to ask.
| Problem Area | Specific Issue | Recommended Solution | Key Principle |
|---|---|---|---|
| Method & Agitation | Shake-flask method creates stable emulsions | Use slow-stirring methods [1] or centrifugation post-agitation [1]. | Minimizes shear forces that disperse one phase into the other [1]. |
| Experimental Conditions | Unknown solute concentration dependence | Work at low solute concentrations (typically <0.01 mol/L) [1]. | Prevents deviation from ideal Nernst distribution and interfacial film formation [1]. |
| System Composition | Unwanted surface-active impurities | Use high-purity solvents and analytes; verify chemical purity [1]. | Removes unidentified surfactants that stabilize emulsion interfaces [1]. |
| System Composition | Formation of stable microemulsions | Ensure solvent phases are mutually saturated (e.g., water-saturated octanol, octanol-saturated water) [1]. | Reduces the driving force for solvent mixing and the formation of mesostructures [2]. |
| Separation & Handling | Difficulty separating emulsion layer | Vertically align separation vessels/tubing to leverage density difference for clean phase separation [3]. | Uses gravity and density contrast (octanol ~0.82 g/mL, water ~1.0 g/mL) for rapid disengagement [3]. |
Here are detailed methodologies for key techniques mentioned in the troubleshooting guide.
This method is recommended by OECD TG 123 for substances with log KOW > 4.5 and is less prone to emulsion formation than shake-flask [1].
This automated, miniaturized flow technique reduces emulsion issues by using short, segmented fluid zones and a vertical orientation for easy separation [3].
The following diagram visualizes the decision-making process for troubleshooting emulsion formation during octanol-water partitioning.
The following table summarizes key findings on the properties and applications of n-octanol from recent research, which can inform troubleshooting and process design.
| Aspect | Key Finding | Relevance to Purity & Synthesis |
|---|---|---|
| Solvent Properties | Low toxicity, low corrosivity, low volatility, and low water miscibility under high-acidity conditions [1]. | A safer, industrial-friendly solvent choice that can reduce the formation of impurities and simplify downstream processing. |
| Separation Science | Used as a solvent for efficient separation of chemically similar metal ions (e.g., Am/Eu) in nuclear waste reprocessing [1]. | Demonstrates potential for high-selectivity separations, a principle that can be applied to purify target organic compounds from reaction mixtures. |
| Crystallization | Serves as a solvent for classical, molecule-by-molecule crystal growth, as demonstrated with theophylline [2]. | Enables precise control over crystal morphology and purity. This growth mode also allows crystals to regrow and heal from defects [2]. |
| Ligand Design | Ligand solubility in n-octanol can be modulated by altering alkyl chain architecture (e.g., branching, cycloalkyl groups) [1]. |
Provides a strategy for designing additives or extractants that are highly soluble in n-octanol for more efficient purification processes. |
To help your users understand the foundational principles, here is more detail on the key studies:
Controlled Crystallization in n-Octanol: Research on growing anhydrous theophylline crystals in n-octanol confirmed a classical growth mechanism, where molecules add directly from the solution to the crystal lattice one by one [2]. This mode of growth allows for exceptional control. By carefully adjusting the supersaturation level of the solution, researchers could dictate whether the crystals formed as needle-like ribbons or flat two-dimensional sheets. Furthermore, crystals grown this way demonstrated the ability to regrow and heal after intentional defects were introduced, a valuable property for ensuring crystal integrity [2].
Ligand Design for n-Octanol Systems: A study focused on separating americium from europium highlighted how molecular design affects performance in n-octanol [1]. It was found that a ligand modified with a cyclohexyl group showed superior separation performance and complex stability compared to those with linear alkyl chains. This was attributed to the ligand's architecture, which reduced unfavorable aggregation and improved solubility in n-octanol. The general principle is that modifying the branching and rigidity of alkyl chains in a molecule can optimize its solubility and function in an n-octanol medium [1].
For a support center, it is also useful to include advanced analytical techniques. A study developed a method to accurately predict retention times in Liquid Chromatography (LC) across different instrument setups [3]. This involves using a set of 35 calibrant molecules to build a projection model.
The workflow can be summarized as follows, which may be useful for researchers developing in-house purity analysis methods for 3-octanol and its synthetic intermediates.
Based on the gathered information, here are some potential FAQs and troubleshooting tips you could develop further for your support center:
FAQ: Why is n-octanol recommended as a solvent for certain crystallization processes?
Troubleshooting Tip: If a purification ligand has low efficiency in n-octanol...
n-octanol and reduce unwanted aggregation, thereby enhancing separation performance [1].Troubleshooting Tip: If crystal morphology is inconsistent...
n-octanol, supersaturation is a critical lever for controlling crystal shape, enabling a transition from needles to flat sheets [2].
FAQ 1: What is the role of 3-octanol in the DODH reaction? this compound serves a dual purpose in the DODH reaction. It acts primarily as a sacrificial reductant, undergoing dehydrogenation to 3-octanone. This reduction is essential for the metal catalyst's redox cycle. Secondly, due to the volumes used, it commonly also serves as the reaction solvent [1] [2].
FAQ 2: Why is my catalyst losing activity over time? Catalyst deactivation is a common challenge. The main causes can be categorized as follows [3] [4]:
FAQ 3: Besides Rhenium, what other catalysts can be used with this compound? While Rhenium-based catalysts are the most common and effective, research into more Earth-abundant alternatives is ongoing. One promising class of catalysts is Keggin-type polyoxometalates (POMs), particularly those based on Molybdenum (Mo) and Tungsten (W). For example, tetrabutylammonium phosphomolybdate (TBAPMo) has shown good performance in model DODH reactions [1] [5].
| Symptom | Possible Causes | Recommended Actions |
|---|
| Low Conversion | 1. Catalyst poisoning (e.g., by sulfur) [3] 2. Catalyst sintering due to excessive temperature [3] [4] 3. Incorrect catalyst pre-conditioning or reduction [4] | 1. Implement stricter feed purification (e.g., use guard beds) [3] 2. Verify and lower reaction temperature; ensure no local hot spots exist [4] 3. Review and strictly follow catalyst activation protocol [4] | | Low Selectivity to Target Olefin | 1. Reaction temperature too high or too low [2] 2. Over-reduction of the catalyst or product [6] 3. Catalyst degradation or formation of inactive species [2] | 1. Optimize temperature for specific substrate (e.g., 135°C vs. 170°C can impact yield) [2] 2. Check stoichiometry of the reductant (this compound); avoid strong reductants like H₂ if over-reduction occurs [2] 3. Test a fresh batch of catalyst to rule out decomposition. | | Pressure Drop Increase | 1. Mechanical crushing of catalyst pellets [3] 2. Fines from poor catalyst loading [4] 3. Channeling or coking plugging reactor voids [4] | 1. Inspect catalyst for physical integrity; check for excessive pressure surges during operation [3] 2. Reload reactor with care to minimize fines generation [4] 3. Monitor for temperature variations across the catalyst bed, a sign of channeling [4] | | Pressure Drop Decrease | 1. Severe channeling due to poor initial catalyst loading creating voids [4] | 1. Confirm by checking for large radial temperature variations (>6-10°C) across the bed [4]. | | Erratic Temperature Profile (Hot Spots) | 1. Maldistribution of reactant flow [4] 2. Localized exothermic runaway reactions [4] 3. Blocked flow distributor [4] | 1. Verify the integrity and design of inlet distributors [4] 2. Reduce feed rate or dilute feed to manage heat release 3. Inspect and clean inlet filters and distributors. |
The table below summarizes quantitative performance data for different catalysts with this compound as the reductant and solvent, based on model DODH reactions.
Table: Catalyst Performance in DODH with this compound [1] [2]
| Catalyst | Substrate | Product | Temperature & Time | Conversion | Yield | Notes |
|---|---|---|---|---|---|---|
| CpttReO₃ (2 mol%) | 1,2-Octanediol | 1-Octene | 135°C, 15 h | >99% | 93% | Under N₂ atmosphere [2] |
| CpttReO₃ (2 mol%) | 1,2-Octanediol | 1-Octene | 170°C, 2 h | >99% | 81% | Higher temp, shorter time, lower yield [2] |
| CpttReO₃ (2 mol%) | 1,2-Octanediol | 1-Octene | 135°C, 15 h | 76% | 68% | Reaction performed in air [2] |
| CpttReO₃ (2 mol%) | Glycerol | Allyl Alcohol | 135°C, 15 h | 93% | 99% | Excellent for biomass-derived polyol [2] |
| TBAPMo | 1,2-Hexanediol | Hexene | Not Specified | Not Specified | 52% | Non-noble metal alternative [1] |
| TBAPW | 1,2-Hexanediol | Hexene | Not Specified | 45% | 20% | Poor performance; demonstrates metal dependency [1] |
This protocol outlines a standard procedure for a homogeneous DODH reaction using this compound, based on methodologies described in the literature [1] [2].
DODH of 1,2-Octanediol to 1-Octene
The following diagram illustrates the general catalytic cycle and experimental workflow for the DODH reaction using this compound.
The table below summarizes the fundamental properties of 3-octanol (CAS Registry Number: 589-98-0) for easy reference [1] [2].
| Property | Value / Description |
|---|---|
| Chemical Name | This compound [1] |
| Synonyms | Octan-3-ol; Ethyl n-amyl carbinol [1] [2] |
| Molecular Formula | C₈H₁₈O [1] |
| Molecular Weight | 130.23 [1] |
| Boiling Point | 174 - 176 °C [2] |
| Flash Point | 68 - 69 °C (approx. 154-157 °F) [1] [2] |
| Vapor Pressure | ~0.0627 mm Hg @ 20 °C [1] |
| Specific Gravity | 0.818 - 0.820 g/mL @ 25 °C [1] [2] |
| Odor Description | Creamy, mushroom, musty, earthy, minty, waxy [2] |
For safe laboratory use, please adhere to the following protocols based on the safety data available.
Storage Conditions
Safe Handling Procedures
First Aid Measures
Stability and Reactivity
Hazard Classification
Waste Disposal
Toxicological Assessment A 2021 RIFM (Research Institute for Fragrance Materials) safety assessment concluded that the existing information supports the use of this compound in fragrance materials. The assessment noted that this compound does not present a concern for genotoxicity [1]. However, one toxicology report states that "the toxicological effects of this product have not been thoroughly studied" [3]. Therefore, treating it with caution is prudent.
Regulatory Status this compound is compliant with several regulatory standards, including EU Regulation 1334/2008 & 178/2002, FCC, and FDA 21 CFR 172.515, indicating it is approved for use in flavors and fragrances [2]. A REACH dossier is available for the substance [1].
Experimental Application In research, this compound is commonly used as an odorant in behavioral studies. For instance, it has been used in experiments with Drosophila melanogaster (fruit flies) to study olfactory aversive memory and learning, typically diluted in mineral oil [4].
Q: What is the first thing I should do if this compound is spilled? A: Immediately put on appropriate personal protective equipment (PPE). Absorb the spill with a finely-powdered liquid-binding material like diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of all contaminated material as chemical waste according to your institution's regulations [3].
Q: I need to use this compound for an experiment outside a fume hood. Is this safe? A: It is not recommended. You should ensure adequate ventilation, which typically means using a fume hood. If this is not possible, you must wear a suitable respirator to avoid inhaling vapors [3].
Q: How should I store this compound for long-term stability? A: For best stability, keep the container tightly sealed in a cool (ideally between 2-8°C), well-ventilated area, away from direct sunlight, heat, and ignition sources [3].
Q: Is this compound flammable? A: Yes, it is a combustible liquid with a flash point around 68°C (154°F). Keep it away from heat, sparks, open flames, and hot surfaces [1] [2].
The diagram below outlines a logical workflow for the safe handling and storage of this compound in the lab.
| Factor | Mechanism/Effect | Recommended Mitigation Strategy |
|---|---|---|
| Reaction Temperature | Higher temperatures accelerate undesired side reactions like dehydration and olefin isomerization [1]. | Use lower temperatures (e.g., 125°C) to improve selectivity for desired products [1]. |
| Catalyst Acidity & Type | Strong Brønsted acids promote dehydration to olefins, which can further isomerize [1] [2]. Combination of Lewis acid (e.g., CuBr₂) and Brønsted acid (e.g., heteropolyacids) can favor elimination over substitution [1]. | Employ milder acid catalysts or bifunctional catalysts (metal + acid site). In ionic liquid systems, combination of H₄SiW₁₂O₄₀ and CuBr₂ favored olefin formation over ether [1]. |
| Solvent System | Polarity and ionic environment influence reaction pathway. NBu₄Br ionic liquid increased selectivity for olefin formation over ether formation [1]. | Utilize ionic liquid solvents like NBu₄Br to direct reaction towards desired selectivity [1]. |
| Hydrogen Pressure | In bifunctional catalytic systems, hydrogen pressure activates metal sites for hydrogenation, reducing olefin concentration and preventing secondary reactions [3]. | Apply hydrogen pressure (e.g., 40 bar) in systems with hydrogenation catalysts (e.g., Pt) to improve selectivity for branched isomers [3]. |
| Catalyst Composition (Zeolites) | Pore size and shape constrain product formation. Medium-pore zeolites (e.g., ZSM-5) favor mono-branched isomers; large-pore zeolites allow multi-branched isomers [2]. | Select a zeolite catalyst with a pore structure that selectively produces the desired isomer and limits further rearrangement [2]. |
Here are methodologies from the research that you can adapt for testing and optimizing 3-octanol reactions.
This protocol, adapted from a study on 1-octanol, uses a halide-based ionic liquid to favor olefin formation over etherification [1].
This approach uses a Solid Catalyst with an Ionic Liquid Layer (SCILL) for enhanced selectivity under hydrogen pressure, demonstrated for n-octane isomerization [3].
Q1: Why does my reaction with this compound produce a mixture of olefin isomers instead of the desired product? This is likely due to the dehydration of the alcohol followed by double bond migration. The secondary carbocation intermediate from this compound can rearrange. Using a catalytic system that operates through an alkyl halide intermediate instead of a free carbocation can help. Studies show that high concentrations of halide salts can enable this pathway, leading to more controlled product distributions [1].
Q2: How can I steer the reaction towards a specific isomer and avoid others? Catalyst pore architecture is critical. Shape selectivity in zeolite catalysts can restrict the formation of bulky, undesired isomers. For instance, medium-pore zeolites like ZSM-5 favor mono-branched isomers, while large-pore zeolites can produce multi-branched isomers [2]. Selecting a zeolite with the appropriate pore size can inherently limit side products.
Q3: My catalyst deactivates quickly. How can I improve its stability? Catalyst deactivation often occurs due to coking. Using hierarchical zeolites with improved mass transport properties can help reduce coke formation and extend catalyst lifespan [2]. Furthermore, in bifunctional systems, the hydrogenation component (like Pt) helps keep the catalyst surface clean by hydrogenating coke precursors [3].
The following diagram outlines a systematic approach to diagnosing and resolving issues with this compound isomerization, based on the factors discussed.
This compound is an alcohol known for its fresh, mushroom-like, and herbaceous aroma [1]. In a technical context, it is frequently used as an internal standard in analytical chemistry. This means it is added in a known, consistent quantity to a sample to correct for variations during sample preparation and instrument analysis, thereby improving the accuracy of data for other volatile compounds [2].
The following table summarizes the optimized method for extracting and analyzing this compound and other volatile compounds, based on a study of soy sauce flavor profiles [2].
| Parameter | Specification |
|---|---|
| Application | Analysis of volatile flavor compounds in liquid food matrices |
| Internal Standard | This compound (1 µg/mL in the final sample) [2] |
| Extraction Method | Headspace Solid-Phase Microextraction (HS-SPME) |
| SPME Fiber | 85 µm Polyacrylate (PA) [2] |
| Sample Volume | 2 mL [2] |
| Sample Vial | 20 mL [2] |
| Salt Addition | 25% (w/v) NaCl [2] |
| Equilibration Time | 10 minutes [2] |
| Extraction Time | 30 minutes [2] |
| Extraction Temperature | 45 °C [2] |
| GC-MS Column | Agilent HP-INNOWAX (30 m × 0.25 mm × 0.25 µm) [2] |
| Carrier Gas | Helium at 0.8 mL/min [2] |
The workflow for this analytical method can be visualized as follows:
Here are some frequently encountered problems and their solutions, framed in a Q&A format for your support center.
Q1: Why is my recovery of this compound inconsistent between runs?
Q2: What should I do if the peak shape for this compound is poor on the chromatogram?
Q3: How can I improve the sensitivity of my method for trace-level compounds?
Q4: My quantitative results are variable even with the internal standard. What could be wrong?
The following table summarizes key protocols where 3-octanol is used, which may offer insights into handling and reaction conditions.
| Reaction Type | Role of this compound | Typical Conditions | Key Factors |
|---|---|---|---|
| Deoxydehydration (DODH) [1] [2] | Reducing agent (sacrificial solvent) | Heated with diol (e.g., erythritol, sorbitol) and a catalyst (e.g., CH3ReO3, Re2(CO)10) at 165-200 °C [1]. | Catalyst activity, selection of reductant, reaction temperature, and acid additives [1]. |
| Ru-catalyzed DODH [2] | Not a reactant; the study uses hydrazine as a reductant. | Ruthenium-PNP complex catalyst, hydrazine, K3PO4 base, 70-100 °C [2]. | Catalyst design, mild temperature, and use of alternative reductants [2]. |
While not specific to this compound synthesis, the general principles of optimizing chemical reactions apply. The following workflow outlines a logical approach to diagnosing and resolving low yield problems.
What are the best methods to measure and characterize this compound yield? For accurate quantification, Gas Chromatography (GC) is a standard and reliable method. Furthermore, the n-octanol/water partition coefficient (Log P) is a critical parameter for understanding a compound's lipophilicity. This can be determined experimentally using methods like the OECD-approved HPLC method [3] or calculated through Quantitative Structure-Property Relationship (QSPR) models [4]. These methods are essential for confirming the identity and purity of your product.
Why is this compound used as a solvent in some high-temperature reactions? this compound is often employed as a reducing agent (or sacrificial hydrogen donor) in reactions like Deoxydehydration (DODH) [1]. Its secondary alcohol structure allows it to be oxidized to 3-octanone, thereby facilitating the reduction of other molecules in the reaction system. Its relatively high boiling point makes it suitable for reactions conducted at elevated temperatures.
Are there greener alternatives to using this compound as a reductant? Yes, research is moving towards more sustainable processes. For example, the Ru-catalyzed DODH reaction uses hydrazine as a reductant, which produces only nitrogen, hydrogen, and water as byproducts and operates under milder conditions [2]. In some cases, formic acid has also been investigated as an alternative deoxygenation agent [1].
The core challenge is delivering this volatile compound effectively. A primary method is non-contact fumigation or exposure, where 3-octanol volatilizes in a shared headspace to exert its effect on the target [1] [2] [3].
The table below summarizes key application methods and parameters from recent studies:
| Application Method | Target System | This compound Source | Dosage / Concentration | Key Findings on Volatility Control |
|---|---|---|---|---|
| Non-contact Fumigation [3] | Postharvest fruit (in vivo) | Pure compound on filter paper | 5-15 μL/L in container headspace | Higher concentration (15 μL/L) showed complete inhibition of fungal growth. |
| Fungi Bed (FB) Volatiles [1] [2] | Rice seedlings | Waste mushroom fungus beds (Shiitake) | 15g, 30g, 60g of FBs | Biomass increased by 67.4%; effects were dose-dependent. |
| Gas-Permeable Film Barrier [1] [2] | Rice seedlings | FBs covered with polymer film | N/A (Physical barrier) | Gas-permeable film maintained biostimulatory effects while containing solid substrate. |
This protocol is adapted from studies on controlling gray mold (Botrytis cinerea) on postharvest fruit [3].
This method uses spent mushroom substrate as a sustainable source of this compound and other growth-promoting volatiles [1] [2].
The following diagram outlines the decision-making process for setting up a 3-ooctanol volatility experiment.
This table consolidates key physicochemical data for this compound, which is crucial for method development and troubleshooting [1] [2].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 589-98-0 [2] |
| Synonyms | Ethyl pentyl carbinol, Octan-3-ol [1] [2] |
| Molecular Formula | C₈H₁₈O [2] |
| Molecular Weight | 130.23 g/mol [2] |
| Boiling Point | 174–176 °C [1] |
| Flash Point | 68 °C (154.4 °F) [1] |
| Density | 0.818 g/mL at 25 °C [1] |
| Refractive Index | n20/D 1.426 [1] |
| Log KOW | 2.73 [2] |
| Vapor Pressure | 0.0627 mm Hg @ 20 °C [2] |
| Water Solubility | 1379 mg/L [2] |
| Suitable Techniques | HPLC, Gas Chromatography (GC) [1] |
Handling and Safety: this compound is classified as a combustible liquid and as an eye irritant [1]. Always consult the relevant Safety Data Sheet (SDS) before use.
This detailed methodology is adapted from a study analyzing volatile organic compounds in mushrooms, which used this compound as a standard [3]. It serves as a robust reference for your own method development.
For accurate quantification, the source study used the standard addition method to account for matrix effects [3]. Here is the procedure:
What are common applications of this compound in analytical chemistry? this compound is widely used as a flavor and fragrance ingredient in cosmetics, personal care, and food products [1] [2]. In the lab, it is commonly used as a reference standard in gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying compounds in natural products like herbs and mushrooms [1] [3]. It also sees use as a reducing agent in specialized chemical deoxygenation reactions [4].
How can I improve the accuracy of my this compound quantification? The search results highlight two critical factors for accurate measurement:
Where can I find high-purity this compound for my work? this compound is available from numerous chemical suppliers as an analytical standard with a certified purity of ≥98.5% (GC) [1]. Be sure to note that these standards often have a limited shelf life, and you should always check the expiry date on the label [1].
Accurate identification is the first step in troubleshooting. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for this purpose.
The table below summarizes key identification data for this compound from the NIST database, which is essential for interpreting your GC-MS results [1].
| Property | Value / Description |
|---|---|
| Chemical Formula | C₈H₁₈O [1] |
| Molecular Weight | 130.2279 g/mol [1] |
| CAS Registry Number | 589-98-0 [1] |
| Common Names | n-Octan-3-ol, Ethylamylcarbinol [1] |
| Mass Spectrum | Available in NIST Standard Reference Database 69 [1] |
For complex mixtures, an untargeted metabolomics approach using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is highly effective. This method is excellent for volatile organic compounds like this compound.
Experimental Protocol: HS-SPME-GC-MS for Byproduct Screening [2] This protocol can be adapted for analyzing reaction mixtures.
This workflow for identifying and analyzing volatile compounds in a complex mixture can be visualized as follows:
If this compound or similar fatty acids/alcohols are undesirable byproducts, a cleanup step is necessary. Solid-Phase Extraction (SPE) is a highly effective method.
Comparison of SPE Cartridges for Fatty Compound Cleanup [3] Research on pesticide cleanup from fatty matrices provides excellent guidance on selecting SPE phases. The following table compares their performance:
| SPE Cartridge Type | Mechanism | Effectiveness on Fatty Acids | Pesticide Recovery (Example) | Key Considerations |
|---|---|---|---|---|
| PSA (Primary Secondary Amine) | Anion exchange; chelates fatty acids [3] | Effective retentions [3] | Good for most compounds; poor for acid-sensitive pesticides (e.g., chlorothalonil, captan) [3] | Phase bleeding; poor lot-to-lot reproducibility for colorants [3] |
| SPD (Silica-based amino phase) | Anion exchange [3] | Good retentions [3] | Good for most compounds; poor for acid-sensitive pesticides [3] | — |
| PRiME HLB | Hydrophilic-Lipophilic Balance; removes fats via unknown mechanism [4] | Effective fat removal [4] | Good recoveries (50.4–118.6%) for 90 pesticides in complex aquatic products [4] | Available as a standardized commercial product; sensitive for trace analysis (LOQs as low as 0.05 μg/kg) [4] |
Experimental Protocol: SPE Cleanup for Fatty Byproducts [3] This protocol is based on methods used for fatty acid cleanup in pesticide analysis and can be adapted for your reaction mixture.
The logical decision process for selecting and applying a cleanup method is shown below:
The table below summarizes the core characteristics of these two compounds based on the information gathered.
| Feature | 1-Octen-3-ol | 3-Octanol |
|---|---|---|
| IUPAC Name | Oct-1-en-3-ol | Octan-3-ol |
| Molecular Formula | C₈H₁₆O [1] [2] | C₈H₁₈O [3] |
| Molecular Weight | 128.2120 g/mol [1] [2] | 130.2279 g/mol [3] |
| Chemical Structure | Unsaturated alcohol (contains a double bond) | Saturated alcohol |
| Core Aroma Profile | Mushroom-like [4], Earthy | Green [4] |
| Common Names | Matsutake alcohol, Mushroom alcohol [1] [2] | n-Octan-3-ol, Ethylamylcarbinol [3] |
| Key Contexts | Key aroma compound in mushrooms like Tricholoma matsutake and Flammulina filiformis [5] [4]. Also acts as a insect attractant/repellent [6]. | Identified as a contributing volatile in the aroma profile of mushrooms such as Flammulina filiformis [4]. |
| Stereochemistry | Has (R)- and (S)- enantiomers with documented different biological activities [6] [7]. | Information on stereochemical activity in aroma not available in search results. |
The methodologies below, drawn from the search results, are standard for characterizing volatile aroma compounds and can be applied to analyze both 1-octen-3-ol and this compound.
This is a widely used technique for extracting, separating, and identifying volatile compounds from complex samples.
These techniques are crucial for determining which compounds actually contribute to aroma.
The following table categorizes the main computational approaches for predicting octanol-water partition coefficients (logP), along with their general principles and examples.
| Method Category | Basic Principle | Example Methods |
|---|---|---|
| Atom-Based | Sums contributions of individual atoms. [1] | ALOGP, [1] miLogP [2] |
| Fragment-Based | Sums contributions of larger molecular fragments. [1] | CLOGP, [1] KOWWIN [3] |
| Topological/Graph-Based | Uses 2D molecular structure descriptors or molecular graphs. [1] | MLOGP, [1] Deep Neural Networks (DNN) [1] [3] |
| Property-Based (QSPR/ML) | Employs quantitative structure-property relationships (QSPR) and machine learning (ML) on molecular descriptors. [1] [4] | XGBoost, [4] ALOGPS [5] |
| Physical Modeling-Based | Calculates transfer free energy from water to octanol using physics-based models. [1] | FElogP (MM-PBSA), [1] iLogP, [6] QM-based methods [7] |
Independent studies and blind challenges like the Statistical Assessment of the Modeling of Proteins and Ligands (SAMPL) provide objective benchmarks for logP prediction methods. The table below summarizes the performance of various tools on different test sets.
| Method | Test Set / Context | Performance (RMSE in logP units) |
|---|---|---|
FElogP |
707 diverse molecules from ZINC database [1] | 0.91 (Pearson R=0.71) [1] |
DNNtaut |
10% hold-out test set (~1,400 molecules) [3] | 0.47 [3] |
DNNtaut |
External SAMPL6 challenge dataset [3] | 0.33 [3] |
| OpenBabel | 707 diverse molecules from ZINC database [1] | 1.13 (Pearson R=0.67) [1] |
MLR-3 (TFE-MLR) |
SAMPL7 challenge (22 N-sulfonamides) [8] | 0.58 (Mean Absolute Error=0.41) [8] |
XGBoost QSPR |
Large dataset of ~14,580 solvents [4] | R²=0.9772 (high accuracy) [4] |
miLogP |
Training set of >12,000 molecules [2] | Standard Deviation=0.428 [2] |
| Top 10 Methods | SAMPL6 logP Challenge (11 compounds) [7] | RMSE < 0.50 [7] |
A key finding from the SAMPL6 challenge was that quantum mechanics (QM)-based methods slightly outperformed molecular mechanics (MM)-based methods on average. Furthermore, methods that benefited from large experimental training datasets (empirical and mixed approaches) showed very high accuracy, comparable to the best physical methods. [7]
Computational logP predictions are validated against experimentally determined values using standardized methods.
Initiatives like the SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands) Challenges provide a rigorous framework for validation. In these challenges:
This diagram illustrates the logical process of how computational logP predictions are developed and experimentally validated.
Choosing the right tool depends on your specific needs:
FElogP) or high-performing QM-based methods, especially for novel chemical spaces not well-covered by training data. [1] [7]DNNtaut or XGBoost-based QSPR) are excellent choices, as they learn from large experimental datasets. [3] [4]CLOGP) or atom-based methods are fast and provide insight into which parts of a molecule contribute to its hydrophobicity. [1] [2]
The key findings on the persistence, bioaccumulation, and toxicity (PBT) of this compound from a dedicated fragrance ingredient safety assessment are summarized in the table below [1] [2].
| Assessment Endpoint | Conclusion for this compound | Key Supporting Data / Rationale |
|---|---|---|
| Persistence (P) | Not Persistent | Does not meet PBT criteria per IFRA Environmental Standards [1]. |
| Bioaccumulation (B) | Not Bioaccumulative | Does not meet PBT criteria per IFRA Environmental Standards [1]. |
| Toxicity (T) | Low Concern | Calculated Margin of Exposure (MOE) > 100 for repeated dose and reproductive toxicity endpoints [1]. |
| Overall PBT Conclusion | Not a PBT substance | Risk quotients (PEC/PNEC) for environments in Europe and North America are < 1 [1]. |
The safety assessment of this compound followed a standardized workflow that integrated different types of evidence and data, including the use of read-across from similar chemicals. The following diagram illustrates this process.
PBT Assessment Workflow for this compound
The search indicates that while this compound has been assessed as safe under current use conditions, broader information you requested is not available.
The table below summarizes the experimental data for different catalytic reactions of octanol isomers.
| Octanol Isomer | Reaction Type | Catalyst System | Key Performance Data | Experimental Conditions | Reference |
|---|---|---|---|---|---|
| 1-Octanol | Oxidation to carboxylic acid | 2.8% Pt/C in dioxane/water | Initial conversion: ~45% (1h); Severe deactivation afterward. | 60°C, solvent: dioxane/water (90/10), [catalyst]=2.5 g/L, air flow | [1] |
| 2-Octanol | Oxidation to ketone | 2.8% Pt/C in dioxane/water | Conversion: ~82% (after 5h); Stable activity, no deactivation. | 60°C, solvent: dioxane/water (90/10), [catalyst]=2.5 g/L, air flow | [1] |
| 1-Octanol | Hydrodeoxygenation (HDO) to hydrocarbons | 15% Ni/γ-Al₂O₃ | Conversion: >99%; Selectivity: n-Heptane (~73%), n-Octane (~10%) | 533 K, 10 bar H₂, WHSV: 4.4 h⁻¹ | [2] |
| 1-Octanol | Dehydration to 1-octene | Al₂O₃ (calcined at 500°C) | Conversion: ~95%; Selectivity to 1-octene: ~80% | 375°C, atmospheric pressure | [3] |
For the oxidation reactions of 1- and 2-octanol over a Pt/C catalyst [1]:
For the hydrodeoxygenation (HDO) of 1-octanol [2]:
The experimental data reveals significant differences in catalytic behavior based on the isomer and the target reaction.
Primary vs. Secondary Alcohol Oxidation: The data shows that 2-octanol (a secondary alcohol) is more readily oxidized to its corresponding ketone over Pt/C than 1-octanol (a primary alcohol) is to its acid. Furthermore, the catalyst shows stable activity for 2-octanol but suffers from severe deactivation when oxidizing 1-octanol. The study suggests that water in the solvent mixture helps suppress this deactivation, likely by reducing over-oxidation of the platinum surface or leaching of Pt species [1].
Reaction Pathway Determines Products: The product distribution is highly dependent on the catalyst's properties. In the HDO of 1-octanol over Ni/γ-Al₂O₃, the primary product is n-heptane. This is proposed to occur through a reaction mechanism that involves an initial dehydrogenation of 1-octanol to 1-octanal, which is then decarbonylated to a C7 hydrocarbon fragment before being hydrogenated to n-heptane [2].
The following diagram illustrates the key reaction pathways and their primary products based on the catalytic systems described.
The available data provides a solid foundation for comparing 1-octanol and 2-octanol in specific reactions, but a broader comparison across many isomers will require a more extensive literature search.
To evaluate a chemical like 3-octanol, researchers typically rely on a combination of animal, human, and non-animal methods. The table below summarizes the key established tests.
| Test Method | Species/System | What is Measured? | Key Outcome / Positive Result Criteria |
|---|---|---|---|
| Guinea Pig Maximization Test (GPMT) [1] | Guinea Pig | Challenge-induced dermal hypersensitivity reactions. | ≥ 30% response rate in test animals [1]. |
| Buehler Test [1] | Guinea Pig | Challenge-induced dermal hypersensitivity reactions. | ≥ 15% response rate in test animals [1]. |
| Local Lymph Node Assay (LLNA) [1] | Mouse | Lymphocyte proliferation in lymph nodes. | Stimulation Index (SI) ≥ 3; EC3 value estimates potency [1]. |
| Human Predictive Patch Tests (HPPT) [2] | Human | Elicitation of an allergic response after repeated exposure. | Positive skin reaction upon challenge after induction [2]. |
| Direct Peptide Reactivity Assay (DPRA) [3] | In chemico | Peptide binding (Key Event 1 in the AOP). | Peptide depletion above a defined threshold [3]. |
| KeratinoSens [3] | In vitro (cell-based) | Keratinocyte activation (Key Event 2 in the AOP). | Activation of the Nrf2 antioxidant response pathway [3]. |
| h-CLAT [3] | In vitro (cell-based) | Dendritic cell activation (Key Event 3 in the AOP). | Changes in cell surface markers (e.g., CD86, CD54) [3]. |
Modern safety assessment often uses Defined Approaches (DAs) that integrate multiple sources of non-animal data. For skin sensitization, the Adverse Outcome Pathway (AOP) provides the conceptual framework for these strategies [3]. The diagram below illustrates this pathway and how different tests correspond to its key events.
To find specific data on this compound, you can consult these key resources:
For authoritative measurements, the following OECD-approved methods are most recognized. The table below summarizes their applicability, with the slow-stirring method often considered the gold standard, especially for challenging compounds [1] [2].
| Method Name | OECD Guideline | Key Principle | Applicability & Notes |
|---|---|---|---|
| Slow-Stirring [1] [2] | OECD 123 | Equilibrates chemical between n-octanol and water phases with minimal turbulence [1]. | Considered the most reliable for a wide range of chemicals, including surfactants; can measure very high logKOW (up to 10.6 and beyond) [1] [2]. |
| HPLC Method [1] | OECD 117 | Derives logKOW from a chemical's retention time on a reverse-phase HPLC column [1]. | Primarily validated for neutral compounds; can show bias for some surfactants but may be corrected with reference standards [1]. |
| Solubility Ratio [1] | Referenced in OECD 107 | Calculates logKOW from the ratio of a chemical's solubility in n-octanol to its solubility in water [1]. | Not recommended for surfactants, as it fails to generate robust or accurate data [1]. |
The following workflow illustrates the general process for determining a consensus logKOW value, integrating both experimental and computational approaches:
When experimental data is unavailable, several software tools can provide estimates. The table below compares some commonly used programs [3].
| Tool Name | Prediction Method | Availability | Reported Performance (RMSE) |
|---|---|---|---|
| KOWWIN [3] | Atom/fragment contribution | Free (in EPI Suite) | Similar to SPARC [3] |
| ACD/LogP [3] | Fragment-based with intramolecular interactions | Commercial | RMSE ~1.18 [3] |
| SPARC [3] | Linear Free Energy Relationships (LFER) & perturbed molecular orbitals | Free & Commercial | Performed more poorly than others in one review [3] |
| ALogPS [4] [3] | Neural network using E-state indices | Free | RMSE ~0.35 [3] |
Note that a study comparing deep learning models with established tools found that some, like those in OCHEM, can achieve very low root mean square errors (RMSE = 0.34) on test datasets [4].
Since a direct comparison for 3-octanol is not available, I suggest the following steps to create your own validation guide:
Irritant